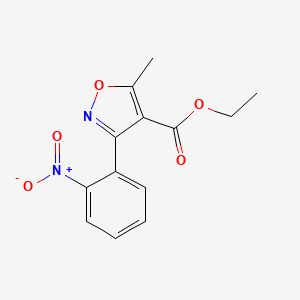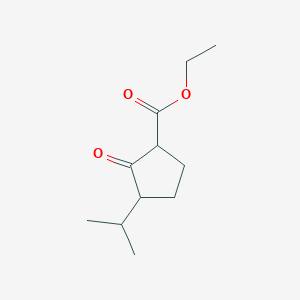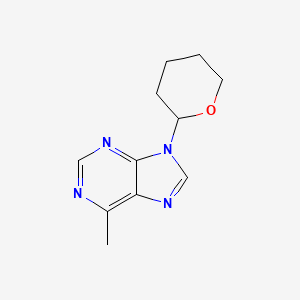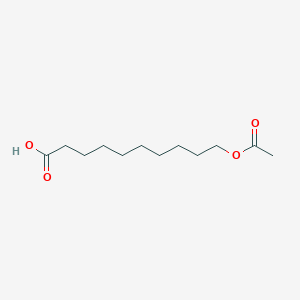
1-(9-methyl-9H-carbazol-2-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones relies on the ultrasound-assisted Rap–Stoermer reaction of 3-chloroacetyl-9-methyl-9H-carbazole with a variety of salicylaldehydes .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(9-methyl-9H-carbazol-2-yl)ethanone, also known as 1-(9-methyl-9H-carbazol-2-yl)ethan-1-one:
Organic Light-Emitting Diodes (OLEDs)
1-(9-methyl-9H-carbazol-2-yl)ethanone: is used as a key component in the development of OLEDs. Its carbazole moiety provides excellent electron-transporting properties, making it an ideal material for the emissive layer in OLED devices. This compound helps in achieving high efficiency and stability in OLEDs, which are widely used in display technologies and lighting applications .
Photovoltaic Cells
This compound is also utilized in the fabrication of photovoltaic cells, particularly in organic solar cells. The carbazole unit in 1-(9-methyl-9H-carbazol-2-yl)ethanone enhances the charge transport and light absorption properties of the active layer, leading to improved power conversion efficiencies. This makes it a valuable material in the quest for more efficient and cost-effective solar energy solutions .
Photocatalysis
1-(9-methyl-9H-carbazol-2-yl)ethanone: has shown potential in photocatalytic applications. Its ability to absorb light and generate reactive species makes it useful in environmental remediation processes, such as the degradation of organic pollutants in water. This compound can be employed in the development of photocatalysts for sustainable environmental cleanup technologies .
Antimicrobial Agents
Research has indicated that derivatives of carbazole, including 1-(9-methyl-9H-carbazol-2-yl)ethanone , exhibit significant antimicrobial activity. These compounds can be synthesized and tested for their effectiveness against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents .
Organic Semiconductors
In the field of organic electronics, 1-(9-methyl-9H-carbazol-2-yl)ethanone is used as a building block for organic semiconductors. Its structural properties contribute to high charge carrier mobility and stability, which are essential for the performance of organic field-effect transistors (OFETs) and other electronic devices .
Material Science
In material science, 1-(9-methyl-9H-carbazol-2-yl)ethanone is used in the synthesis of advanced materials with specific electronic and optical properties. These materials can be applied in various high-tech applications, including sensors, optoelectronic devices, and nanotechnology.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Propriétés
IUPAC Name |
1-(9-methylcarbazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(17)11-7-8-13-12-5-3-4-6-14(12)16(2)15(13)9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMVFNGQJFCRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919110 | |
| Record name | 1-(9-Methyl-9H-carbazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-methyl-9H-carbazol-2-yl)ethanone | |
CAS RN |
92552-42-6 | |
| Record name | NSC88015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(9-Methyl-9H-carbazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3058818.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-](/img/structure/B3058821.png)






